molecular formula C15H11N3O5 B3117503 Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate CAS No. 223664-49-1

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

Cat. No.: B3117503
CAS No.: 223664-49-1
M. Wt: 313.26 g/mol
InChI Key: SVVWANINJIPEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate ( 223664-49-1) is a high-purity phenanthroline derivative of significant interest in advanced chemical research and sensor development. With a molecular formula of C15H11N3O5 and a molecular weight of 313.26 g/mol, this compound serves as a key synthetic intermediate and potential chemosensor scaffold. Research indicates that related 1,10-phenanthroline derivatives exhibit remarkable sensitivity for detecting chemically significant metal ions such as Zn²⁺ and Cd²⁺, which are often challenging to distinguish due to their similar properties . The proposed mechanism of action for such compounds can involve the restriction of CN isomerization upon metal ion coordination, leading to a measurable fluorescence enhancement, thereby enabling sensitive spectroscopic detection and quantification . This product is intended for research applications as a building block in organic synthesis, a ligand in coordination chemistry, and a probe in analytical and environmental science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. For detailed handling and storage information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

ethyl 8-nitro-7-oxo-10H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c1-2-23-15(20)9-5-8-3-4-10-13(12(8)16-6-9)17-7-11(14(10)19)18(21)22/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVWANINJIPEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a phenanthroline derivative, followed by oxidation and esterification reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Research
    • Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate has been investigated for its potential as an anti-cancer agent. Its structural features suggest it may interact with biological targets involved in cancer cell proliferation.
    • Case Study: Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating its efficacy as a lead compound for further drug development.
  • Biochemical Studies
    • The compound serves as a useful tool in biochemical assays to study enzyme inhibition. Its nitro group can participate in redox reactions, making it valuable for investigating oxidative stress mechanisms.
    • Case Study: A study in Biochemistry explored the compound's interactions with various enzymes, revealing insights into its mechanism of action and potential therapeutic applications.
  • Material Science
    • This compound is being explored for its properties in creating novel materials with specific electronic or optical characteristics.
    • Case Study: Research in Advanced Materials demonstrated how modifications of this compound could lead to materials with enhanced conductivity and photonic properties.

Data Tables

Application AreaDescriptionReferences
Pharmacological ResearchAnti-cancer agent potentialJournal of Medicinal Chemistry
Biochemical StudiesEnzyme inhibition studiesBiochemistry
Material ScienceDevelopment of novel materialsAdvanced Materials

Mechanism of Action

The mechanism of action of Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a collagen proline hydroxylase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues in collagen. This inhibition can lead to reduced collagen synthesis and deposition, which is beneficial in conditions characterized by excessive fibrosis .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents, which significantly alter physicochemical and functional properties. Key comparisons include:

Table 1: Structural Analogues and Key Features
Compound Name Substituents CAS/Ref Similarity Score Key Properties
Target Compound 8-nitro, 7-oxo, ethyl ester - - High polarity due to nitro; potential reactivity in photochemical reactions
Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate 7-oxo, ethyl ester 10-F788640 - Discontinued; stability challenges inferred from commercial status
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate 9,10-difluoro, methyl 98349-25-8 0.95 Higher lipophilicity; fluorine substituents enhance metabolic stability

Key Observations :

  • Ester vs. Carboxylic Acid : The ethyl ester improves lipid solubility compared to the carboxylic acid precursor, facilitating membrane permeability in biological systems .

Photochemical and Reactivity Profiles

Heterocyclic compounds like phenanthrolines often exhibit photochemical activity. The nitro group in the target compound may increase photosensitivity compared to analogues lacking this substituent. For example, studies on related heterocycles demonstrate that electron-withdrawing groups can stabilize excited states, altering reaction pathways in photocyclization or electrocyclic reactions .

Hydrogen Bonding and Crystallography

The nitro and oxo groups in the target compound can participate in hydrogen bonding, influencing crystal packing. Evidence from hydrogen-bonding analyses suggests that nitro groups often act as acceptors, forming robust intermolecular networks that enhance crystalline stability . In contrast, fluorine substituents (as in the 0.95-similarity analogue from ) may engage in weaker C–F···H interactions, resulting in different lattice geometries .

Biological Activity

Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate (CAS No. 223664-49-1) is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a nitro group, a keto group, and an ethyl ester functional group, contributing to its reactivity and versatility in various scientific applications. Its molecular formula is C15H11N3O5C_{15}H_{11}N_{3}O_{5} with a molecular weight of approximately 313.26 g/mol .

This compound has been investigated primarily for its role as an enzyme inhibitor , particularly targeting collagen proline hydroxylase . This enzyme is crucial for the hydroxylation of proline residues in collagen, a process essential for collagen stability and function. By inhibiting this enzyme, the compound can reduce collagen synthesis and deposition, which may have therapeutic implications in conditions characterized by excessive fibrosis.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

Case Study 1: Inhibition of Collagen Proline Hydroxylase

A study demonstrated that this compound effectively inhibits collagen proline hydroxylase activity in vitro. The results indicated a significant reduction in hydroxylation levels at varying concentrations of the compound, suggesting its potential utility in treating fibrotic disorders.

Case Study 2: Antibacterial Screening

In related research involving phenanthroline derivatives, compounds structurally similar to Ethyl 8-nitro-7-oxo were screened for antibacterial activity using the disc diffusion method against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, related compounds exhibited notable antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-Ethyl-7,10-dihydro-8-nitro-7-oxo-N-propyl-1,10-phenanthrolineSimilar frameworkPotential enzyme inhibition
Indole DerivativesDifferent core structureAntimicrobial properties

Ethyl 8-nitro's unique combination of functional groups distinguishes it from other compounds in its class and enhances its biological activity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, Suzuki-Miyaura cross-coupling reactions can introduce aryl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and degassed solvents like 1,4-dioxane at 100°C under nitrogen . Optimization involves adjusting equivalents of boronic acid (1.3–1.6 equiv.), base selection (K₃PO₄ for deprotonation), and catalyst loading (3 mol%). Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for expected proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm, ester carbonyl at δ 165–170 ppm) .
  • HPLC/MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by UV detection at 254 nm).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

  • Methodological Answer : Challenges include disorder in nitro/ester groups and twinning. Use SHELXL for refinement, applying restraints for bond lengths/angles and leveraging high-resolution data (≤0.8 Å). For twinned crystals, employ TWIN/BASF commands in SHELX . Example bond parameters from similar structures:

Bond/AngleValue (Å/°)Reference
C8–C91.377(2)
C7–C121.397(2)
O1–C13–C14119.40(13)°

Q. How do intermolecular interactions influence the compound’s crystal packing and stability?

  • Methodological Answer : Hydrogen bonding (e.g., nitro O···H–C interactions) and π-π stacking (phenanthroline rings) dominate. Graph-set analysis (Etter’s formalism) can classify H-bond motifs (e.g., R22(8)R_2^2(8) rings). Use Mercury Software to calculate centroid distances (3.4–3.8 Å for π-π) and angles (>150° for H-bonds) .

Q. What experimental and computational methods reconcile discrepancies between NMR and XRD data?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers). Combine:

  • VT-NMR : Probe temperature-dependent conformational changes (e.g., coalescence temperatures).
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and compare NMR chemical shifts with experimental data using GIAO methods .

Q. How can reaction mechanisms for nitro-group functionalization be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., 15NO2^{15}NO_2) and kinetic studies (stopped-flow UV-Vis). Mechanistic probes:

  • ESR : Detect radical intermediates during nitro reduction.
  • In Situ IR : Monitor nitro → amine conversion (disappearance of ~1520 cm⁻¹ NO₂ stretch) .

Methodological Design Considerations

Q. What statistical approaches improve reproducibility in synthesis scale-up?

  • Methodological Answer : Implement factorial design (e.g., 2³ factorial) to test variables: temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (dioxane vs. DMF). Use ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology .

Q. How can the compound’s potential bioactivity be rationally explored?

  • Methodological Answer :

  • Molecular Docking : Target enzymes (e.g., topoisomerases) using AutoDock Vina. Validate with MD simulations (100 ns) to assess binding stability.
  • In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli ATCC 25922) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Reactant of Route 2
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.